Platinum(4+);hexachloride

Hydrogenation Catalysis Turnover Frequency Platinum Precursor Performance

Platinum(4+) hexachloride [CAS: 16871-54-8], formally known as the hexachloroplatinate(IV) anion ([PtCl₆]²⁻), is a cornerstone platinum precursor characterized by an octahedral coordination geometry. This dianionic complex, which is distinct from neutral platinum tetrachloride (PtCl₄), serves as a fundamental building block for synthesizing heterogeneous catalysts, electrocatalysts, and platinum-based nanomaterials.

Molecular Formula C12H7ClO5
Molecular Weight 266.633
CAS No. 16871-54-8
Cat. No. B579271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(4+);hexachloride
CAS16871-54-8
Molecular FormulaC12H7ClO5
Molecular Weight266.633
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O
InChIInChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17)
InChIKeyNANAKBJXJHXBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(4+) Hexachloride (CAS 16871-54-8): Sourcing the Superior Pt(IV) Precursor for Catalysis and Materials Science


Platinum(4+) hexachloride [CAS: 16871-54-8], formally known as the hexachloroplatinate(IV) anion ([PtCl₆]²⁻), is a cornerstone platinum precursor characterized by an octahedral coordination geometry [1]. This dianionic complex, which is distinct from neutral platinum tetrachloride (PtCl₄), serves as a fundamental building block for synthesizing heterogeneous catalysts, electrocatalysts, and platinum-based nanomaterials . Its procurement value is defined not by a single property, but by the tunability of its physicochemical characteristics—such as solubility, thermal decomposition behavior, and nanoparticle size control—through the selection of its counter-cation (e.g., H⁺, Na⁺, K⁺, NH₄⁺) [2].

Why Platinum(4+) Hexachloride Salts Cannot Be Interchanged: The Critical Role of Counter-Cations and Oxidation State


Attempting to generically substitute one hexachloroplatinate salt for another, or a Pt(IV) precursor for a Pt(II) analog, will lead to significant deviations in synthesis outcomes. The counter-cation directly governs foundational properties: Na₂PtCl₆ is highly water-soluble, while K₂PtCl₆ and (NH₄)₂PtCl₆ are sparingly soluble, dictating their use in aqueous versus precipitation-based processes [1]. Furthermore, the +4 oxidation state of the [PtCl₆]²⁻ anion leads to fundamentally different reduction pathways, crystal orientations on supports, and catalytic selectivities compared to Pt(II) precursors like PtCl₂ [2]. The evidence below quantifies exactly why a scientific procurement decision must be based on the specific formulation of the hexachloroplatinate compound rather than a generic selection of a platinum source.

Quantitative Evidence Guide for Sourcing Platinum(4+) Hexachloride: A Head-to-Head Comparative Analysis


Catalytic Turnover Frequency (TOF) Superiority in 1-Hexene Hydrogenation over PtCl₄ and PtCl₂

In a direct comparison for the hydrogenation of 1-hexene at 20°C, a homogeneous catalyst system based on the hexachloroplatinate precursor H₂PtCl₆ exhibits a significantly higher turnover frequency (TOF) compared to systems based on neutral PtCl₄ or PtCl₂ [1]. This demonstrates the superior intrinsic activity of the hexachloroplatinate anion in this key catalytic transformation.

Hydrogenation Catalysis Turnover Frequency Platinum Precursor Performance

Precision Control Over Platinum Nanoparticle Size via Counter-Cation Selection

The choice of hexachloroplatinate salt provides a direct lever for controlling the size of synthesized platinum nanoparticles. A study in a water-in-oil microemulsion system demonstrated that the resulting nanoparticle size is directly dependent on the counter-cation, following the trend Na₂PtCl₆ < H₂PtCl₆ < (NH₄)₂PtCl₆ [1]. This property is a key differentiator from other platinum precursors where such tunability via salt selection is not available.

Nanoparticle Synthesis Catalyst Design Microemulsion

Solubility Contrast Ratio of >35x Between Hexachloroplatinate Salts for Aqueous Processing

The water solubility of hexachloroplatinate salts varies drastically, offering a critical parameter for process design. Sodium hexachloroplatinate (Na₂PtCl₆) exhibits high solubility, while potassium hexachloroplatinate (K₂PtCl₆) is sparingly soluble [1]. This is a stark contrast that dictates their suitability for high-concentration impregnation versus precipitation-based catalyst synthesis or platinum recovery.

Solubility Engineering Aqueous Precursor Wet Impregnation

Lower Thermal Decomposition Temperature for Direct Metallic Platinum Sponge Formation

Ammonium hexachloroplatinate, (NH₄)₂PtCl₆, decomposes cleanly upon heating to yield a highly pure platinum sponge. In-situ XAS studies reveal a reaction intermediate at approximately 310°C during this process, which is a notably lower activation pathway compared to the 370°C decomposition required for PtCl₄ [1]. This residue-free decomposition is a key advantage for fabricating platinum electrodes and coatings.

Thermal Decomposition Catalyst Precursor Platinum Sponge

Electrochemical Reduction Potential of [PtCl₆]²⁻ Quantifies Its Stability Over Pt(II) Complexes

The electrochemical stability of the Pt(IV) anion is a key differentiator from Pt(II) analogs. Cyclic voltammetry studies on polycrystalline platinum have precisely mapped the reduction of [PtCl₆]²⁻ to [PtCl₄]²⁻, establishing the potential window required for controlled electrodeposition [1]. This contrasts with Pt(II) precursors that reduce at different potentials, leading to varying nucleation and growth kinetics.

Electrochemical Deposition Reduction Potential Cyclic Voltammetry

Key Application Scenarios for Platinum(4+) Hexachloride Based on Verifiable Performance Advantages


Synthesis of High-Dispersion Heterogeneous Catalysts for Hydroisomerization

For maximizing isomerization activity in zeolite-supported catalysts, the H₂PtCl₆ salt is the superior precursor. The Pt(IV) oxidation state uniquely promotes a preferential [011] crystallographic orientation of resulting Pt⁰ nanoparticles, leading to smaller particle sizes and a higher density of active Pt{111} corner sites compared to catalysts derived from Pt(II) precursors [1]. This translates directly to the highest observed platinum dispersion and nPt/nA values, which are the key performance indicators for this class of catalyst [1].

Controlled Synthesis of Size-Selective Platinum Nanoparticles

In microemulsion-based nanoparticle synthesis, the precise size of the final product is tunable by selecting the appropriate hexachloroplatinate salt. For applications requiring the smallest possible platinum nanoparticles, sodium hexachloroplatinate (Na₂PtCl₆) should be procured. Conversely, for syntheses targeting a larger particle size distribution, the sparingly soluble ammonium hexachloroplatinate ((NH₄)₂PtCl₆) will yield larger nanoparticles under identical reduction conditions [2].

High-Loading Wet Impregnation of Porous Supports

For processes requiring high platinum loading onto high-surface-area supports via wet impregnation, sodium hexachloroplatinate (Na₂PtCl₆) is the only practical choice due to its high water solubility of 39.77 g/100g at 15°C. The use of potassium hexachloroplatinate (K₂PtCl₆) or ammonium hexachloroplatinate ((NH₄)₂PtCl₆) in this context is not a viable alternative, as their low solubilities (<1.12 g/100 mL) prevent the preparation of concentrated impregnation solutions, making it impossible to achieve high metal weight loadings in a single cycle [3].

Fabrication of Residue-Free Platinum Films and Electrodes via Thermal Decomposition

For applications in electronics and electrochemical sensors that demand a clean, alkali-metal-free platinum film, ammonium hexachloroplatinate ((NH₄)₂PtCl₆) is the precursor of choice. Upon heating, it decomposes at a lower temperature (with a reaction intermediate observed at ~310°C) compared to neutral PtCl₄ (which decomposes at 370°C) [4]. Critically, unlike its sodium or potassium salt counterparts, the ammonium salt leaves behind no non-volatile metal cation residue, yielding a pure platinum sponge or film .

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